molecular formula C13H18BrNO B1396822 1-(4-Bromo-2-methoxybenzyl)-piperidine CAS No. 1200130-99-9

1-(4-Bromo-2-methoxybenzyl)-piperidine

Cat. No.: B1396822
CAS No.: 1200130-99-9
M. Wt: 284.19 g/mol
InChI Key: BRGNTNXVJBNOIJ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methoxybenzyl)-piperidine is an organic compound that belongs to the class of piperidines, which are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is notable for its bromine and methoxy substituents on the benzyl group, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(4-Bromo-2-methoxybenzyl)-piperidine typically involves several steps, starting with the preparation of the benzyl halide precursor. One common method is the bromination of 2-methoxybenzyl alcohol to yield 4-bromo-2-methoxybenzyl bromide. This intermediate can then undergo a nucleophilic substitution reaction with piperidine to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetonitrile to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Bromo-2-methoxybenzyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methoxybenzylpiperidine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Bromo-2-methoxybenzyl)-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as the development of new drugs for neurological disorders, is ongoing.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methoxybenzyl)-piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity, affecting its overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Bromo-2-methoxybenzyl)-piperidine can be compared to other similar compounds, such as:

    1-(4-Chloro-2-methoxybenzyl)-piperidine: Similar structure but with a chlorine substituent instead of bromine, which can affect its reactivity and biological activity.

    1-(4-Bromo-2-hydroxybenzyl)-piperidine:

    1-(4-Bromo-2-methoxyphenyl)-piperidine: The benzyl group is replaced with a phenyl group, which can influence the compound’s overall stability and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which can provide distinct advantages in certain chemical reactions and applications.

Properties

IUPAC Name

1-[(4-bromo-2-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-16-13-9-12(14)6-5-11(13)10-15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGNTNXVJBNOIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 4-bromo-1-chloromethyl-2-methoxybenzene (1.50 g, 6.36 mmol) in acetonitrile (64 mL) was added potassium carbonate (1.05 g, 6.36 mmol) and piperidine (0.63 mL, 6.36 mmol) then the reaction mixture was heated under reflux for 15 h. The reaction mixture was cooled to ambient temperature and then filtered, the filtrate was then concentrated under reduced pressure to afford a residue that was then loaded onto an SCX-2 cartridge (10 g) and eluted with 2N ammonia in methanol to afford the title compound (1.73 g, 96%). 1H NMR (CDCl3, 300 MHz): 7.23 (d, J=8.1 Hz, 1H), 7.05 (dd, J=8.1, 1.9 Hz, 1H), 6.97 (d, J=1.9 Hz, 1H), 3.80 (s, 3H), 3.45 (s, 2H), 2.39 (t, J=5.0 Hz, 4H), 1.62-1.51 (m, 4H), 1.47-1.39 (m, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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